molecular formula C8H13ClO2 B1657209 8-Chloro-1,4-dioxaspiro[4.5]decane CAS No. 55724-03-3

8-Chloro-1,4-dioxaspiro[4.5]decane

Cat. No.: B1657209
CAS No.: 55724-03-3
M. Wt: 176.64 g/mol
InChI Key: BYHPLTNQVPWHQW-UHFFFAOYSA-N
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Description

8-Chloro-1,4-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C8H13ClO2. It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexane ring with a chlorine atom attached to the eighth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-1,4-dioxaspiro[4.5]decane typically involves the reaction of cyclohexanone with 1,2-ethanediol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent like benzene, which facilitates the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for 8-Chloro-1,4-dioxaspiro[4This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

8-Chloro-1,4-dioxaspiro[4.5]decane has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 8-Chloro-1,4-dioxaspiro[45]decane depends on its specific application and the molecular targets involvedThese interactions can modulate biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    ®-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde:

Uniqueness

8-Chloro-1,4-dioxaspiro[4.5]decane is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

8-chloro-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHPLTNQVPWHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340784
Record name 8-Chloro-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55724-03-3
Record name 8-Chloro-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-1,4-dioxaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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